4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide
CAS No.: 1004643-40-6
Cat. No.: VC4390199
Molecular Formula: C8H14N4O
Molecular Weight: 182.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004643-40-6 |
---|---|
Molecular Formula | C8H14N4O |
Molecular Weight | 182.227 |
IUPAC Name | 4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Standard InChI Key | MIFLWFMWDUUYGL-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)N)C(=O)N(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s pyrazole ring (1H-pyrazole) contains two adjacent nitrogen atoms at positions 1 and 2. Key substituents include:
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Ethyl group at position 1, enhancing lipophilicity and steric bulk.
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Amino group (-NH) at position 4, enabling hydrogen bonding and participation in electrophilic reactions.
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N,N-Dimethyl carboxamide (-CON(CH)) at position 5, contributing to solubility and interactions with biological targets .
The IUPAC name, 4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide, reflects this substitution pattern. The SMILES notation CCN1C(=C(C=N1)N)C(=O)N(C)C
and InChIKey MIFLWFMWDUUYGL-UHFFFAOYSA-N
provide precise representations of its connectivity .
Comparative Molecular Properties
Table 1 contrasts this compound with structurally related pyrazole derivatives:
Synthetic Pathways and Industrial Production
Cyclocondensation Reactions
The primary synthesis route involves cyclocondensation of hydrazine derivatives with β-ketoamides or α,β-unsaturated carbonyl compounds. For example:
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Hydrazine-carboxamide interaction: Ethyl hydrazine reacts with a β-ketoamide precursor under reflux in polar aprotic solvents (e.g., dimethylformamide) to form the pyrazole ring.
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes, improving yield (reported up to 85% under optimized conditions) .
Industrial-Scale Optimization
Continuous flow reactors are employed to enhance efficiency, with parameters optimized as follows:
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Temperature: 80–120°C to balance reaction rate and byproduct formation.
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Pressure: 1–3 atm to maintain solvent integrity.
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Catalysts: Lewis acids (e.g., ZnCl) accelerate ring closure.
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
While exact solubility data remain limited, the LogP (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The N,N-dimethyl carboxamide moiety enhances aqueous solubility compared to non-polar pyrazole analogs.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 3350 cm (N-H stretch of amino group).
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NMR:
Applications in Drug Development
Lead Optimization Strategies
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